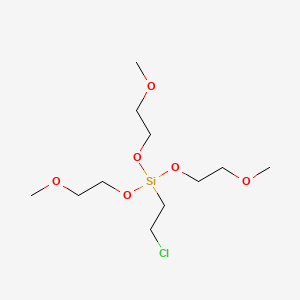
2,3,4-Trihydroxybenzoic acid
概要
説明
これは天然に存在する抗酸化物質であり、ヒドロキシ安息香酸ファミリーの一部です . この化合物は、分子式C7H6O5と分子量170.12 g/molを持ちます .
2. 製法
合成ルートと反応条件: 2,3,4-トリヒドロキシ安息香酸は、そのエステルの加水分解によって合成することができます。 たとえば、メチル2,3,4-トリヒドロキシ安息香酸は、10%塩酸を含むメタノール中で加熱することで調製できます . 酸自体は水から結晶化できます .
工業的生産方法: 2,3,4-トリヒドロキシ安息香酸の工業的生産方法は、広く文書化されていません。 通常、そのエステルの加水分解または自然に存在する植物源からの直接抽出を含む化学合成によって製造されます .
作用機序
2,3,4-トリヒドロキシ安息香酸の作用機序は、主にその抗酸化特性を伴います。 これは、活性酸素種を中和するために水素原子や電子を供与することにより、フリーラジカルを捕捉し、酸化ストレスを軽減することができます . この化合物の分子標的は、酸化ストレス経路に関与するさまざまな酵素やタンパク質を含みます .
類似化合物:
没食子酸(3,4,5-トリヒドロキシ安息香酸): 没食子酸は、同様の抗酸化特性を持つ別のトリヒドロキシ安息香酸です。
2,4-ジヒドロキシ安息香酸: この化合物は、2つのヒドロキシル基を持ち、その抗酸化特性でも知られています。
独自性: 2,3,4-トリヒドロキシ安息香酸は、そのヒドロキシル基の特定の配置のために独自です。これは、その化学反応性と抗酸化能力に影響を与えます。 3、4、および5の位置にヒドロキシル基を持つ没食子酸とは異なり、2,3,4-トリヒドロキシ安息香酸は2、3、および4の位置にヒドロキシル基を持ち、異なる水素結合と分子間相互作用をもたらします .
準備方法
Synthetic Routes and Reaction Conditions: 2,3,4-Trihydroxybenzoic acid can be synthesized through the hydrolysis of its esters. For example, methyl 2,3,4-trihydroxybenzoate can be prepared by heating with methanol containing 10% hydrogen chloride . The acid itself can be crystallized from water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is typically produced through chemical synthesis involving the hydrolysis of its esters or direct extraction from plant sources where it naturally occurs .
化学反応の分析
反応の種類: 2,3,4-トリヒドロキシ安息香酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: この化合物は、アセトニトリル中のo-クロラニル(3,4,5,6-テトラクロロ-1,2-ベンゾキノン)などの酸化剤と反応して、酸化二量体を形成することができます.
還元: 還元反応は、通常、水素化ホウ素ナトリウムなどの還元剤を伴います。
置換: 置換反応は、関与する置換基に応じて、酸性または塩基性条件下で起こり得ます。
主要生成物: これらの反応から生成される主要生成物には、エステルや酸化二量体などの2,3,4-トリヒドロキシ安息香酸のさまざまな誘導体が含まれます .
科学的研究の応用
2,3,4-トリヒドロキシ安息香酸は、いくつかの科学研究における応用があります:
類似化合物との比較
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Gallic acid is another trihydroxybenzoic acid with similar antioxidant properties.
2,4-Dihydroxybenzoic Acid: This compound has two hydroxyl groups and is also known for its antioxidant properties.
Uniqueness: 2,3,4-Trihydroxybenzoic acid is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and antioxidant capacity. Unlike gallic acid, which has hydroxyl groups at positions 3, 4, and 5, this compound has them at positions 2, 3, and 4, leading to different hydrogen bonding and intermolecular interactions .
特性
IUPAC Name |
2,3,4-trihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRSNXCXLSVPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209851 | |
| Record name | 2,3,4-Trihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-02-6 | |
| Record name | 2,3,4-Trihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trihydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4-Trihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trihydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIHYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD1ID2JF5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,4-Trihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,4-Trihydroxybenzoic acid?
A1: this compound has a molecular formula of C7H6O5 and a molecular weight of 170.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers commonly use IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of this compound. [, , ] Studies also utilize UV-Vis and fluorescence spectroscopy to analyze the compound, particularly when investigating its antioxidant properties. []
Q3: Is there information available on the stability of this compound under various conditions?
A3: While specific stability studies might be limited in the provided research, one study mentions the formation of a dihydrate form of the compound. [] This suggests the compound can interact with water molecules, potentially impacting its stability depending on storage conditions.
Q4: Are there any reports on the material compatibility of this compound?
A4: One study employed this compound as a charging and dispersing agent for electrophoretic deposition (EPD) of polyvinylidene fluoride (PVDF) and PVDF-silica composites. [] This application indicates its compatibility with these materials in a specific processing context.
Q5: Does this compound exhibit any catalytic properties?
A5: Research demonstrates that this compound participates in various reactions as a ligand or a reactant. For instance, it acts as a ligand in iron complexes, enhancing the reduction of polyhalogenated alkanes. [] It also acts as a reactant in bromate oxidative coupling reactions, enabling the spectrophotometric determination of vanadium. [, , ]
Q6: What are the applications of this compound based on its reactivity?
A6: this compound serves as a valuable reagent in analytical chemistry, particularly for the sensitive detection of vanadium in various matrices, including seawater, tap water, and biological samples. [, ]
Q7: How do structural modifications of this compound affect its activity?
A7: Studies exploring the inhibition of α-amylase by benzoic acid derivatives revealed that the hydroxyl group at the 2-position of the benzene ring significantly enhances inhibitory activity. [] Conversely, methoxylation at the 2-position and hydroxylation at the 5-position decrease the inhibitory effect. [] This highlights the importance of specific hydroxyl group positioning for optimal activity. Additionally, this compound acts as a substrate for polyphenol oxidase, while its close analogs with fewer hydroxyl groups function as inhibitors, showcasing the importance of the trihydroxy substitution pattern for substrate recognition. []
Q8: Which analytical techniques are used to characterize and quantify this compound?
A9: Researchers employ various methods to analyze this compound, including High-Performance Liquid Chromatography (HPLC), often coupled with photodiode-array (PDA) detection or mass spectrometry (MS) for identification and quantification. [, , ] Additionally, gas chromatography (GC) is used for separating and analyzing methyl ester derivatives of the compound. []
Q9: Is there any information about the environmental fate or degradation of this compound?
A11: One study investigated the oxidative degradation of 2,4-dihydroxybenzoic acid (a structural analog) using Fenton and photo-Fenton processes. [] This research offers valuable insights into the potential degradation pathways and products of related compounds, which may be relevant for understanding the environmental fate of this compound.
Q10: Are there any cross-disciplinary applications or research areas where this compound plays a role?
A12: this compound finds applications across various disciplines. In food chemistry, it plays a role in analyzing phenolic compounds in food items like honey and kiwifruit, contributing to understanding their nutritional and quality aspects. [, ] In environmental science, its use in studying the degradation of similar compounds like 2,4-dihydroxybenzoic acid provides valuable insights into potential environmental persistence and remediation strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)











